molecular formula C25H36O6 B104497 Erinacine A

Erinacine A

Cat. No.: B104497
M. Wt: 432.5 g/mol
InChI Key: LPPCHLAEVDUIIW-UHFFFAOYSA-N
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Description

Erinacine A is a bioactive compound isolated from the mycelia of the fungus Hericium erinaceus, commonly known as Lion’s Mane mushroom. This compound belongs to the group of cyathin diterpenoids and has garnered significant attention due to its neuroprotective properties. This compound is known for its ability to stimulate the synthesis of nerve growth factor, making it a promising candidate for the treatment of neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Erinacine A plays a significant role in biochemical reactions. It has been found to enhance nerve growth factor synthesis in vitro . It interacts with various enzymes, proteins, and other biomolecules, influencing their functions and activities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to promote neurogenesis and attenuate cerebral Aβ plaque burden in Alzheimer’s disease models .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been found to increase the level of insulin-degrading enzyme in the cerebral cortex .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can extend the lifespan in both Drosophila melanogaster and senescence-accelerated P8 (SAMP8) mice by a maximum of 32% and 23%, respectively .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can penetrate the blood-brain barrier of rats by means of passive diffusion

Preparation Methods

Synthetic Routes and Reaction Conditions: Erinacine A can be synthesized through a series of chemical reactions involving the cyclization of specific diterpenoid precursors.

Industrial Production Methods: Industrial production of this compound primarily relies on the cultivation of Hericium erinaceus mycelia. Solid-state cultivation and submerged fermentation are common methods used to produce this compound. In solid-state cultivation, substrates such as corn kernels are used, and optimal conditions, including temperature and nutrient supplementation, are maintained to maximize yield . The compound is then purified using techniques such as high-speed countercurrent chromatography and liquid chromatography-tandem mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Erinacine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide to introduce new functional groups.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

Erinacine A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is studied for its unique cyathane skeleton and its potential as a lead compound for the synthesis of new bioactive molecules.

Biology: In biological research, this compound is investigated for its ability to stimulate nerve growth factor synthesis and promote neurogenesis. It has shown potential in reducing amyloid-beta deposition and promoting neuronal survival, making it a candidate for the treatment of Alzheimer’s disease and other neurodegenerative conditions .

Medicine: In medicine, this compound is explored for its neuroprotective effects and its potential to treat neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Clinical trials have demonstrated its efficacy in improving cognitive function and reducing neuroinflammation .

Industry: In the industry, this compound is used in the development of functional foods and nutraceuticals. Its neuroprotective properties make it a valuable ingredient in products aimed at enhancing cognitive health .

Comparison with Similar Compounds

Erinacine A is part of a group of cyathin diterpenoids, which includes compounds such as erinacines B, C, E, K, P, and Q. These compounds share a similar cyathane skeleton but differ in their functional groups and biological activities .

Comparison with Other Erinacines:

Uniqueness of this compound: this compound stands out due to its potent neuroprotective effects and its ability to stimulate nerve growth factor synthesis more effectively than other erinacines. Its unique combination of functional groups and its specific mechanism of action make it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

3a,5a-dimethyl-1-propan-2-yl-6-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C25H36O6/c1-14(2)16-7-8-24(3)9-10-25(4)17(20(16)24)6-5-15(12-26)11-19(25)31-23-22(29)21(28)18(27)13-30-23/h5-6,12,14,18-19,21-23,27-29H,7-11,13H2,1-4H3

InChI Key

LPPCHLAEVDUIIW-UHFFFAOYSA-N

SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)C=O

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)OC4C(C(C(CO4)O)O)O)C=O

melting_point

74 - 76 °C

physical_description

Solid

Synonyms

(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde;  [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the synthesis of Erinacine B challenging, and how have researchers addressed this?

A: Erinacine B, like other cyathane diterpenoids, possesses a complex [5-6-7] tricyclic carbon skeleton, making its synthesis challenging. Researchers have developed a convergent approach utilizing catalytic asymmetric intramolecular cyclopropanation (CAIMCP) and baker's yeast reduction to construct this scaffold. [] This strategy allows for the enantioselective synthesis of Erinacine B and other related compounds. [, ]

Q2: Can you elaborate on the specific strategies used in the enantioselective synthesis of Erinacine B?

A2: Researchers have successfully employed several key strategies:

  • Asymmetric organocatalysis: An organocatalyzed asymmetric intramolecular vinylogous aldol reaction enabled the construction of the 5-6-6 tricyclic ring system. Additionally, a hydroxyl-directed cyclopropanation/ring opening sequence enabled the stereoselective formation of 1,4-anti and -cis angular-methyl quaternary carbon centers. []
  • Chiral building blocks: The synthesis also leverages chiral building blocks prepared using asymmetric catalysis, contributing to the overall enantioselectivity of the process. [, ]
  • Convergent approach: The use of a convergent strategy, assembling the molecule from synthesized fragments, enables a more efficient and flexible synthesis compared to linear approaches. []

Q3: Has the total synthesis of any other cyathane diterpenoids been achieved using similar methodologies?

A: Yes, in addition to (-)-erinacine B, the enantioselective total synthesis of (+)-allocyathin B2 and (-)-erinacine E has been achieved using similar convergent approaches and asymmetric catalysis. [] This highlights the versatility and potential of these methods for synthesizing various cyathane diterpenoids.

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